cIAP1 Ligand-Linker Conjugates 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C41H59N5O9S |

|---|---|

分子量 |

798.0 g/mol |

IUPAC 名称 |

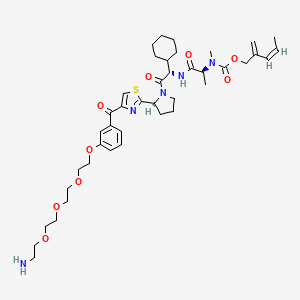

[(Z)-2-methylidenepent-3-enyl] N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C41H59N5O9S/c1-5-11-29(2)27-55-41(50)45(4)30(3)38(48)44-36(31-12-7-6-8-13-31)40(49)46-18-10-16-35(46)39-43-34(28-56-39)37(47)32-14-9-15-33(26-32)54-25-24-53-23-22-52-21-20-51-19-17-42/h5,9,11,14-15,26,28,30-31,35-36H,2,6-8,10,12-13,16-25,27,42H2,1,3-4H3,(H,44,48)/b11-5-/t30-,35-,36-/m0/s1 |

InChI 键 |

VRIPTOPZFCHVHG-CAMYFPOLSA-N |

手性 SMILES |

C/C=C\C(=C)COC(=O)N(C)[C@@H](C)C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN |

规范 SMILES |

CC=CC(=C)COC(=O)N(C)C(C)C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of cIAP1 Ligand-Linker Conjugate 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of cIAP1 ligand-linker conjugate 1, a representative specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER). For the purpose of this guide, we will focus on SNIPER(BRD)-1 , a well-characterized conjugate that recruits the E3 ubiquitin ligase cIAP1 to degrade the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. This document details the molecular interactions, signaling pathways, and experimental methodologies used to elucidate its function.

Core Mechanism of Action

SNIPER(BRD)-1 is a heterobifunctional molecule composed of three key components: a ligand that binds to the cellular inhibitor of apoptosis protein 1 (cIAP1), a linker, and a ligand that targets the protein of interest, in this case, BRD4.[1][2][3][4] By simultaneously engaging both cIAP1 and BRD4, SNIPER(BRD)-1 induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[5][6] A unique feature of many cIAP1-recruiting conjugates, including SNIPER(BRD)-1, is their ability to also induce the auto-ubiquitination and degradation of cIAP1 itself, and in some cases, other IAP family members like XIAP.[2][5]

The degradation of BRD4 disrupts its function in maintaining the expression of oncogenes such as MYC, leading to anti-proliferative effects in cancer cells. The concurrent degradation of cIAP1 can sensitize cancer cells to apoptosis by preventing the inhibition of caspases and modulating NF-κB signaling pathways.[7]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters that define the activity of SNIPER(BRD)-1 and its constituent ligands.

Table 1: Binding Affinities of SNIPER(BRD)-1 Ligands

| Ligand Component | Target Protein | Binding Affinity (Kd/Ki/IC50) | Assay Method |

| LCL161 derivative | cIAP1 (BIR3 domain) | High Affinity (IC50 = 6.8 nM) | Competitive Binding Assay |

| LCL161 derivative | cIAP2 | IC50 = 17 nM | Competitive Binding Assay |

| LCL161 derivative | XIAP | Ki = 49 nM | Competitive Binding Assay |

| (+)-JQ1 | BRD4 (BD1) | Kd ≈ 50 nM | Isothermal Titration Calorimetry |

| (+)-JQ1 | BRD4 (BD2) | Kd ≈ 90 nM | Isothermal Titration Calorimetry |

Note: The binding affinity for the LCL161 derivative is presented as IC50/Ki values for IAP proteins.[1][3][4][8] The binding affinity for (+)-JQ1 is presented as Kd values for the individual bromodomains of BRD4.[9]

Table 2: Degradation Potency and Efficacy of SNIPER(BRD)-1

| Target Protein | Cell Line | DC50 | Dmax | Time Point |

| BRD4 | LNCaP | Not explicitly stated, significant reduction at 0.1-1 µM | Not explicitly stated | 6-24 hours |

| cIAP1 | LNCaP | Not explicitly stated, significant reduction at 0.1-1 µM | Not explicitly stated | 6-24 hours |

| XIAP | LNCaP | Not explicitly stated, significant reduction at 0.1-1 µM | Not explicitly stated | 6-24 hours |

Signaling Pathways and Logical Relationships

The mechanism of action of SNIPER(BRD)-1 involves the hijacking of the ubiquitin-proteasome system and the modulation of key cellular signaling pathways.

Caption: Mechanism of SNIPER(BRD)-1 induced BRD4 and cIAP1 degradation and downstream effects.

Experimental Workflows

The following diagram illustrates a typical workflow for characterizing a cIAP1 ligand-linker conjugate like SNIPER(BRD)-1.

Caption: Experimental workflow for characterizing SNIPER(BRD)-1.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of SNIPER(BRD)-1.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the dose-dependent degradation of BRD4, cIAP1, and XIAP.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., LNCaP) in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare a serial dilution of SNIPER(BRD)-1 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO).

-

Aspirate the medium from the cells and replace it with the medium containing the different concentrations of SNIPER(BRD)-1 or vehicle.

-

Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BRD4, cIAP1, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein bands to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the log concentration of SNIPER(BRD)-1 to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the cIAP1-SNIPER(BRD)-1-BRD4 ternary complex.

-

Cell Treatment and Lysis:

-

Culture and treat cells with SNIPER(BRD)-1 (at a concentration known to be effective, e.g., 1 µM) and a vehicle control for a short duration (e.g., 2-4 hours). It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.

-

Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against either cIAP1 or BRD4 overnight at 4°C. A control IgG should be used in parallel.

-

Add fresh Protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with IP wash buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Perform SDS-PAGE and western blotting as described in Protocol 5.1.

-

Probe the membrane with antibodies against cIAP1 and BRD4 to detect the co-immunoprecipitated proteins.

-

In-Cell Ubiquitination Assay

This assay confirms that the degradation of BRD4 is mediated by ubiquitination.

-

Cell Transfection and Treatment:

-

Transfect cells with a plasmid encoding His-tagged ubiquitin.

-

Treat the cells with SNIPER(BRD)-1 and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

-

Purification of Ubiquitinated Proteins:

-

Lyse the cells under denaturing conditions (e.g., in a buffer containing 8M urea) to disrupt protein-protein interactions.

-

Incubate the lysate with nickel-NTA agarose beads to pull down the His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-ubiquitinated proteins.

-

-

Elution and Western Blotting:

-

Elute the ubiquitinated proteins from the beads.

-

Perform western blotting on the eluate and probe with an antibody against BRD4 to specifically detect ubiquitinated BRD4.

-

NF-κB Reporter Assay

This protocol assesses the impact of cIAP1 degradation on NF-κB signaling.

-

Cell Transfection and Treatment:

-

Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Treat the cells with SNIPER(BRD)-1, a known NF-κB activator (e.g., TNFα), or a combination of both.

-

-

Luciferase Assay:

-

After the treatment period, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity across different treatment groups to determine the effect of SNIPER(BRD)-1 on NF-κB-dependent transcription.

-

Caspase Activity Assay

This assay measures the induction of apoptosis following treatment with SNIPER(BRD)-1.

-

Cell Treatment and Lysis:

-

Treat cells with SNIPER(BRD)-1 for a specified time.

-

Lyse the cells according to the caspase activity assay kit manufacturer's instructions.

-

-

Caspase Activity Measurement:

-

Add a caspase-specific substrate (e.g., for caspase-3/7 or caspase-8) that produces a fluorescent or colorimetric signal upon cleavage.

-

Incubate the reaction and measure the signal using a microplate reader.

-

-

Data Analysis:

-

Quantify the caspase activity based on the signal intensity and normalize to the protein concentration of the lysate.

-

Compare the caspase activity in treated cells to that in control cells to determine the fold-increase in apoptosis.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cenmed.com [cenmed.com]

- 4. SNIPER(BRD)-1 | TargetMol [targetmol.com]

- 5. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]

- 8. adooq.com [adooq.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. medchemexpress.com [medchemexpress.com]

The Role of cIAP1 in PROTAC and SNIPER Technologies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crucial role of the E3 ubiquitin ligase, cellular inhibitor of apoptosis protein 1 (cIAP1), in the context of two prominent targeted protein degradation (TPD) technologies: Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document delves into the core mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes.

Introduction to cIAP1 and its Role as an E3 Ligase

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, characterized by the presence of one or more baculoviral IAP repeat (BIR) domains.[1] Beyond its role in regulating apoptosis, cIAP1 possesses a C-terminal RING (Really Interesting New Gene) finger domain that confers E3 ubiquitin ligase activity.[2][3] This enzymatic function allows cIAP1 to catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein, marking it for degradation by the proteasome.[2]

In the context of TPD, PROTACs and SNIPERs are heterobifunctional molecules that hijack this natural cellular process. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker connecting the two.[][5] Molecules that specifically recruit IAP proteins are often termed SNIPERs.[][6] These technologies offer a powerful strategy to eliminate disease-causing proteins, including those traditionally considered "undruggable."[5]

Mechanism of Action: cIAP1 in PROTAC and SNIPER Technologies

The recruitment of cIAP1 by PROTACs and SNIPERs initiates a cascade of events leading to the degradation of the target protein. A key feature of cIAP1-based degraders is the dual degradation of both the target protein and cIAP1 itself.[6][7]

Ternary Complex Formation and Target Ubiquitination

A cIAP1-recruiting PROTAC or SNIPER molecule facilitates the formation of a ternary complex, bringing the POI into close proximity with cIAP1.[7][8] This induced proximity allows the RING domain of cIAP1 to mediate the polyubiquitination of the POI. The ubiquitin chains, primarily linked through lysine (B10760008) 48 (K48), act as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[9]

cIAP1 Autoubiquitination and Degradation

A distinct feature of cIAP1-based degraders is the induction of cIAP1 autoubiquitination and subsequent degradation.[7][9] The binding of the IAP antagonist moiety of the PROTAC/SNIPER to the BIR3 domain of cIAP1 induces a conformational change.[10] This change relieves the autoinhibitory interaction between the BIR3 and RING domains, promoting RING dimerization and activating cIAP1's E3 ligase activity towards itself.[3][10] This autoubiquitination leads to the proteasomal degradation of cIAP1.[9] This self-limiting mechanism can be advantageous in therapeutic settings.

The Role of Ubiquitin Chain Linkages

Recent studies have revealed the complexity of the ubiquitin code in cIAP1-mediated degradation. While K48-linked chains are the canonical signal for proteasomal degradation, cIAP1-based degraders can also induce the formation of K63-linked and branched (K11/K48, K48/K63) ubiquitin chains.[9] The K63-linked chains may serve as a scaffold to facilitate the assembly of degradation-promoting K48-linked and branched chains, enhancing the efficiency of proteasomal degradation.[9]

Signaling Pathways Involving cIAP1

The following diagram illustrates the signaling cascade initiated by a cIAP1-recruiting PROTAC/SNIPER, leading to the degradation of both the target protein and cIAP1.

Caption: cIAP1-Mediated Protein Degradation Pathway.

Quantitative Data of cIAP1-Based Degraders

The efficacy of cIAP1-based PROTACs and SNIPERs is typically quantified by their half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ). The binding affinities (Kd) of the degrader for the target protein and cIAP1 are also critical parameters. The following tables summarize key quantitative data for selected cIAP1-based degraders.

Table 1: Degradation Efficiency of cIAP1-Based Degraders for Various Target Proteins

| Degrader Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |

| SNIPER(ABL)-019 | BCR-ABL | K562 | 300 | >90 | [6] |

| SNIPER(ABL)-039 | BCR-ABL | K562 | 10 | >90 | [11] |

| SNIPER-12 | BTK | THP-1 | 182 | >90 | [9] |

| SNIPER-7 | BRD4 | HeLa | ~100 | >90 | [9] |

| PROTAC ERα Degrader-2 | ERα | MCF7 | <30,000 | ~80 | [6] |

| SNIPER(ER)-87 | ERα | MCF7 | 97 | >90 | [6] |

Table 2: Binding Affinities of Selected cIAP1-Recruiting Degraders

| Degrader Name | Target Protein | Target Binding Affinity (Kd, nM) | cIAP1 Binding Affinity (Ki, nM) | Reference(s) |

| SNIPER(ABL)-39 | ABL | 0.54 | 10 | [11] |

| Generic AVPI mimetic | - | - | 184 | [1] |

| SNIPER-6 | ABL1 | Desirable (not specified) | Desirable (not specified) | [9] |

Note: Comprehensive binding affinity data for ternary complexes is often complex and not always available in a standardized format.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize cIAP1-based degraders.

Western Blot Analysis for Protein Degradation

This is the most common method to quantify the degradation of the target protein and cIAP1.

Materials:

-

Cell line of interest

-

cIAP1-based degrader

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Target Protein, anti-cIAP1, anti-loading control (e.g., GAPDH, β-actin)[2][10][12]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose-response of the degrader or a time-course at a fixed concentration. Include a vehicle control (DMSO) and a positive control for proteasome inhibition (degrader + MG132).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities using densitometry software and normalize to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

In Vitro Ubiquitination Assay

This assay confirms the E3 ligase activity of cIAP1 towards the target protein in the presence of the degrader.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)

-

Recombinant human ubiquitin

-

Recombinant human cIAP1

-

Recombinant target protein

-

cIAP1-based degrader

-

ATP

-

Ubiquitination reaction buffer

-

SDS-PAGE and Western blotting reagents as described above

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, cIAP1, target protein, degrader, and ATP in the ubiquitination reaction buffer.[13][14][15]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting, probing with an anti-target protein antibody or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.

Ternary Complex Formation Assays

Various biophysical techniques can be used to confirm and quantify the formation of the POI-PROTAC-cIAP1 ternary complex.

-

Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the degrader to cIAP1 and the target protein individually, as well as the formation of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.

-

Förster Resonance Energy Transfer (FRET): Can be used in cell-based or biochemical assays to detect the proximity of fluorescently labeled cIAP1 and the target protein upon addition of the degrader.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the development and characterization of a cIAP1-based degrader, and the logical relationship of key components in the SNIPER technology.

Caption: Experimental Workflow for cIAP1-Based Degrader Development.

Caption: Logical Relationship of SNIPER Components.

Conclusion

cIAP1 has emerged as a versatile and potent E3 ligase for recruitment in targeted protein degradation. The dual degradation of both the target protein and cIAP1 itself offers a unique mechanistic advantage. Understanding the intricacies of ternary complex formation, the role of different ubiquitin linkages, and the mechanism of cIAP1 autoubiquitination is paramount for the rational design and optimization of next-generation PROTACs and SNIPERs. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to advance the field of cIAP1-based therapeutics.

References

- 1. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]

- 2. novusbio.com [novusbio.com]

- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 5. revvity.com [revvity.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 8. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. c-IAP1 (D5G9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cIAP1 Polyclonal Antibody (PA1-26459) [thermofisher.com]

- 13. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

cIAP1: An E3 Ubiquitin Ligase for Targeted Protein Degradation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein that plays a critical role in regulating cellular signaling pathways, particularly those governing inflammation, immunity, and cell survival. A key feature of cIAP1 is its intrinsic E3 ubiquitin ligase activity, conferred by a C-terminal RING (Really Interesting New Gene) domain. This enzymatic function allows cIAP1 to catalyze the covalent attachment of ubiquitin to substrate proteins, thereby influencing their stability, localization, and function.

Initially identified for its role in apoptosis, cIAP1's significance has expanded to the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. By hijacking cIAP1's E3 ligase activity, small molecules can be designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs), offering a powerful strategy to target previously "undruggable" proteins. This technical guide provides an in-depth exploration of cIAP1 as an E3 ubiquitin ligase for TPD, covering its mechanism of action, key signaling pathways, and the application of this knowledge in the development of novel therapeutics such as SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are provided to aid researchers in this field.

cIAP1: Structure and Mechanism as an E3 Ubiquitin Ligase

cIAP1 is a multi-domain protein comprising three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3), a Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal RING E3 ligase domain.

The E3 ligase activity of cIAP1 is primarily regulated by the dimerization of its RING domain. In a basal state, the BIR domains are thought to inhibit RING dimerization, maintaining cIAP1 in a predominantly inactive, monomeric form.[1] Activation of cIAP1's E3 ligase function is triggered by conformational changes that relieve this auto-inhibition and promote RING dimerization. This dimerization is essential for the recruitment of a ubiquitin-charged E2 conjugating enzyme and the subsequent transfer of ubiquitin to a substrate protein.[1]

The Role of SMAC Mimetics

Second Mitochondria-derived Activator of Caspases (SMAC) is an endogenous protein that antagonizes IAPs. Small molecules that mimic the IAP-binding motif of SMAC, known as SMAC mimetics, bind to the BIR domains of cIAP1. This binding event induces a conformational change that releases the autoinhibitory effect of the BIR domains, leading to RING dimerization and activation of cIAP1's E3 ligase activity.[1][2] This activation results in the autoubiquitination of cIAP1 and its subsequent degradation by the proteasome.[2] This mechanism forms the basis of the therapeutic strategy of using SMAC mimetics to deplete cIAP1 levels in cancer cells, thereby sensitizing them to apoptosis.

Signaling Pathways Involving cIAP1

cIAP1 is a central regulator in several key signaling pathways, most notably the Tumor Necrosis Factor (TNF) signaling pathway, which governs inflammation and apoptosis.

TNF Signaling Pathway

Upon binding of TNFα to its receptor TNFR1, a signaling complex is formed that includes cIAP1. cIAP1, in its active dimeric state, ubiquitinates Receptor-Interacting Protein Kinase 1 (RIPK1), leading to the recruitment of downstream signaling molecules and the activation of the pro-survival NF-κB pathway. When cIAP1 is depleted or inactivated (e.g., by SMAC mimetics), RIPK1 is not ubiquitinated and can instead form a death-inducing complex with FADD and Caspase-8, leading to apoptosis.

cIAP1 in Targeted Protein Degradation

The ability to pharmacologically induce the E3 ligase activity of cIAP1 has been harnessed for targeted protein degradation. This is primarily achieved through the design of heterobifunctional molecules known as PROTACs.

cIAP1-based PROTACs

A PROTAC is a chimeric molecule with two distinct warheads connected by a chemical linker. One warhead binds to the protein of interest (POI), and the other binds to an E3 ligase, in this case, cIAP1. This brings the POI into close proximity with cIAP1, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Quantitative Data for cIAP1-Targeted Degradation

The efficacy of molecules targeting cIAP1 for degradation is quantified by several parameters, including binding affinity (Ki or Kd), the concentration required for 50% degradation (DC50), and the maximum degradation achieved (Dmax).

| Compound Type | Compound/Target | Cell Line | Binding Affinity (Ki/Kd) | DC50 | Dmax (%) | Reference |

| SMAC Mimetic | N-Me-Ala-Val-Pro derivative | - | cIAP1 BIR3: 0.02 µM | - | - | [1] |

| N-Me-Ala-Ile-Pro derivative | - | cIAP1 BIR3: 0.04 µM | - | - | [1] | |

| Naphthyl series (Compound 16) | - | cIAP1 BIR3: 0.18 µM | - | - | [3] | |

| Tetrahydronaphthyl series (Compound 2) | - | cIAP1 BIR3: 9 nM (Ki) | - | - | [1] | |

| Debio 1143 (AT-406) | - | cIAP1: 1.9 nM (Ki) | - | - | [2] | |

| Birinapant | - | cIAP1: nM range | - | - | ||

| PROTAC | BRD4 Degrader | |||||

| PROTAC 13 (JQ1-LCL161 derivative) | - | - | ~100 nM | >90% | [4] | |

| QCA570 | Bladder cancer cells | - | ~1 nM | >90% | [5] | |

| SIM1 | HCT116 | - | ~4.2 nM | >90% | [6] | |

| PROTAC | EGFR Degrader | |||||

| Gefitinib-based (Compound 14) | HCC827 (EGFRdel19) | - | 0.26 nM | >90% | [3][7] | |

| Gefitinib-based (Compound 14) | H1975 (EGFR L858R/T790M) | - | 20.57 nM | >90% | [3][7] | |

| Dacomitinib-based (Compound 13) | HCC827 (EGFRdel19) | - | 3.57 nM | >90% | [3] |

Experimental Protocols

In Vitro cIAP1 Ubiquitination Assay

This assay measures the E3 ligase activity of cIAP1 in a cell-free system.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human ubiquitin

-

Recombinant purified cIAP1

-

Substrate protein of interest (optional)

-

ATP solution (100 mM)

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE loading buffer

Procedure:

-

Prepare the ubiquitination reaction mixture in a microcentrifuge tube by adding the components in the following order:

-

Ubiquitination reaction buffer

-

ATP (to a final concentration of 2 mM)

-

Ubiquitin (to a final concentration of 5-10 µM)

-

E1 enzyme (to a final concentration of 100-200 nM)

-

E2 enzyme (to a final concentration of 0.5-1 µM)

-

Substrate protein (if applicable, to a final concentration of 1-2 µM)

-

cIAP1 (to a final concentration of 0.2-0.5 µM)

-

-

Incubate the reaction mixture at 30°C or 37°C for 30-90 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate protein or ubiquitin to detect ubiquitination.

Immunoprecipitation of Ubiquitinated Proteins

This protocol is used to isolate a specific protein and determine if it has been ubiquitinated in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Antibody against the protein of interest for immunoprecipitation

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Antibody against ubiquitin for Western blotting

Procedure:

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the clarified lysate with the primary antibody against the protein of interest for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads/resin and incubate for another 1-2 hours at 4°C.

-

Wash the beads/resin several times with wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins by adding elution buffer and heating at 95-100°C for 5-10 minutes.

-

Analyze the eluate by SDS-PAGE and Western blotting with an anti-ubiquitin antibody to detect polyubiquitinated forms of the protein of interest.

Determination of DC50 and Dmax for a cIAP1-based PROTAC

This protocol outlines the steps to quantify the degradation efficiency of a PROTAC.

Materials:

-

Cancer cell line expressing the protein of interest

-

cIAP1-based PROTAC

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin) for Western blotting

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Perform Western blotting on equal amounts of total protein from each treatment condition.

-

Probe the Western blot with antibodies against the protein of interest and a loading control.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the protein of interest band to the loading control band for each concentration.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of remaining protein versus the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).[8]

Conclusion

cIAP1's role as an E3 ubiquitin ligase has transitioned from a fundamental component of cell death and inflammatory signaling to a powerful tool in the development of novel therapeutics. The ability to harness its enzymatic activity through SMAC mimetics and PROTACs has opened up new avenues for targeting and eliminating disease-causing proteins. A thorough understanding of cIAP1's mechanism, its involvement in cellular pathways, and robust experimental validation are crucial for the continued advancement of this exciting field. This guide provides a comprehensive resource for researchers dedicated to exploring and exploiting cIAP1 for targeted protein degradation, with the ultimate goal of developing next-generation medicines.

References

- 1. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Structural Biology of cIAP1 in Ternary Complex Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of cellular signaling pathways governing inflammation, immunity, and cell survival.[1][2] As a member of the Inhibitor of Apoptosis (IAP) protein family, it possesses a characteristic architecture featuring three N-terminal Baculoviral IAP Repeat (BIR) domains, a central Ubiquitin-Associated (UBA) domain, a Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain.[3][4] This RING domain confers E3 ubiquitin ligase activity, enabling cIAP1 to catalyze the transfer of ubiquitin to substrate proteins, thereby controlling their stability, activity, or localization.[1][5]

The ability of cIAP1 to modulate protein fate via ubiquitination has made it a compelling target in drug discovery. A key therapeutic strategy involves the induced formation of a ternary complex , where a small molecule brings cIAP1 into proximity with a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of the structural and biophysical principles governing cIAP1-mediated ternary complex formation, with a focus on quantitative data and experimental methodologies.

The Role of cIAP1 in Cellular Signaling

cIAP1 is a critical node in several signaling pathways, most notably those initiated by the tumor necrosis factor (TNF) receptor superfamily.[2][6] In the canonical NF-κB pathway, cIAP1 is recruited to the TNFR1 signaling complex via its interaction with TRAF2. Here, it acts as a scaffold and E3 ligase, ubiquitinating RIPK1 to promote the recruitment and activation of downstream kinases, ultimately leading to the activation of the IKK complex and pro-survival gene expression.[6][7]

Conversely, cIAP1 is a negative regulator of the non-canonical NF-κB pathway. In resting cells, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates and promotes the proteasomal degradation of NF-κB-inducing kinase (NIK).[5][8] Upon receptor stimulation (e.g., by BAFF-R or CD40), the cIAP1/TRAF2 complex is recruited away, leading to NIK stabilization, activation of the non-canonical NF-κB pathway, and subsequent cellular responses.[2][5]

Mechanism of Induced Ternary Complex Formation

Small-molecule modulators can hijack the E3 ligase activity of cIAP1 to induce the degradation of specific target proteins. This is primarily achieved through two classes of molecules: SMAC mimetics and Proteolysis-Targeting Chimeras (PROTACs).

SMAC Mimetics

Second Mitochondria-derived Activator of Caspases (SMAC) is an endogenous protein that antagonizes IAPs.[9] SMAC mimetics are small molecules designed to mimic the N-terminal AVPI motif of mature SMAC, which binds with high affinity to the BIR3 domain of cIAP1.[10][11] Binding of a SMAC mimetic to the BIR3 domain induces a conformational change that relieves the autoinhibition of the C-terminal RING domain.[12] This allows the RING domains of two cIAP1 molecules to dimerize, a step that is essential for its E3 ligase activity.[3][4] The activated cIAP1 then undergoes rapid auto-ubiquitination and subsequent proteasomal degradation, a mechanism that can sensitize cancer cells to apoptosis.[9]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of two distinct "warhead" ligands connected by a chemical linker.[13] One warhead binds to a specific Protein of Interest (POI), while the other binds to an E3 ubiquitin ligase. PROTACs that recruit cIAP1 typically use a SMAC mimetic as the E3 ligase-binding warhead.

The PROTAC simultaneously binds the POI and cIAP1, forcing them into close proximity within a ternary complex (POI-PROTAC-cIAP1).[14][15] Within this complex, the activated cIAP1 catalyzes the poly-ubiquitination of accessible lysine (B10760008) residues on the surface of the POI. The ubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[13]

Quantitative Analysis of Molecular Interactions

The formation and stability of the cIAP1 ternary complex are governed by the binding affinities and kinetics of the individual components. These parameters are crucial for designing effective PROTACs and are typically measured using biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Binding Affinities of SMAC Mimetics and Peptides to cIAP1

The interaction between SMAC mimetics (or SMAC-derived peptides) and the BIR3 domain of cIAP1 is the foundational binary interaction for ternary complex formation. High affinity is essential for efficient recruitment of cIAP1.

| Ligand | cIAP1 Domain | Method | Binding Affinity (KD / Ki, nM) | Reference |

| SMAC N-terminal Peptide | BIR3 | SPR | 85 | [10] |

| Caspase-9 N-terminal Peptide | BIR3 | SPR | 48 | [10] |

| SMAC Mimetic (Compound 1) | BIR3 | FP | 1.1 | [16] |

| SMAC Mimetic (Compound 7) | BIR3 | FP | 0.4 | [16] |

| SMAC Mimetic (Compound 37) | BIR3 | FP | 2.1 | [17] |

| SMAC Mimetic (Compound 38) | BIR3 | FP | 1.8 | [17] |

| Smac037 | BIR3 | FP | High Affinity | [18] |

| Smac066 | BIR3 | FP | High Affinity | [18] |

Table 1: Summary of reported binding affinities for various ligands to the cIAP1-BIR3 domain. FP = Fluorescence Polarization, SPR = Surface Plasmon Resonance.

Kinetics of Ternary Complex Formation

While binding affinity (KD) is a measure of stability at equilibrium, the rates of association (kon) and dissociation (koff) determine the lifetime of the ternary complex. A longer complex half-life is often correlated with more efficient protein degradation.[19] SPR is the preferred method for measuring these kinetic parameters.[19][20]

| Interaction | Method | kon (M-1s-1) | koff (s-1) | KD (nM) | Half-life (t1/2) |

| Binary (PROTAC-cIAP1) | SPR | Typically 104 - 106 | Typically 10-2 - 10-4 | Calculated | Calculated |

| Binary (PROTAC-POI) | SPR | Typically 104 - 106 | Typically 10-2 - 10-4 | Calculated | Calculated |

| Ternary (POI-PROTAC-cIAP1) | SPR | Variable | Variable | Variable | Variable |

Table 2: Representative table structure for kinetic and affinity data obtained from SPR analysis. Actual values are highly dependent on the specific POI, PROTAC, and E3 ligase.

Key Experimental Methodologies

A multi-faceted approach combining biophysical and structural methods is required to fully characterize cIAP1 ternary complexes.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kon, koff) and affinity (KD).[20][21]

Protocol for Ternary Complex Analysis:

-

Immobilization: Covalently immobilize a high-purity, biotinylated version of either cIAP1 or the POI onto a streptavidin-coated sensor chip to serve as the "ligand".

-

Binary Interaction 1: Inject a series of increasing concentrations of the PROTAC (the "analyte") over the sensor surface. Monitor the association and dissociation phases to determine the kon, koff, and KD for the PROTAC-ligand interaction.

-

Binary Interaction 2: In a separate experiment, immobilize the other protein partner and inject the PROTAC to determine the second binary interaction's kinetics.

-

Ternary Complex Formation & Stability:

-

Saturate the immobilized protein (e.g., cIAP1) with a constant concentration of the PROTAC.

-

Into this stable binary complex, inject a series of increasing concentrations of the second protein partner (e.g., the POI).

-

The additional binding response corresponds to the formation of the ternary complex. Global fitting of the resulting sensorgrams can be used to determine the kinetics and stability of the ternary complex itself.[19][22]

-

-

Regeneration: After each cycle, inject a low pH buffer (e.g., glycine-HCl, pH 2.0) to dissociate all bound components and regenerate the sensor surface.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23][24]

Protocol for Ternary Complex Analysis:

-

Sample Preparation: Prepare highly pure and concentrated protein samples (cIAP1 and POI) and the PROTAC, all meticulously buffer-matched. Degas all samples immediately before use.

-

Binary Titrations:

-

Perform an initial titration by injecting the PROTAC into the sample cell containing either cIAP1 or the POI to determine the thermodynamics of the individual binary interactions.

-

A reverse titration (protein into PROTAC) may also be necessary.

-

-

Ternary Titration:

-

Fill the ITC sample cell with one protein partner (e.g., cIAP1).

-

Saturate this protein by adding the PROTAC directly to the cell at a concentration ensuring >95% complex formation based on the previously determined KD.

-

Titrate the second protein partner (the POI) from the syringe into the cell containing the pre-formed cIAP1-PROTAC binary complex.

-

The resulting thermogram reflects the formation of the ternary complex.

-

-

Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to extract the thermodynamic parameters (KD, ΔH, n) for the ternary interaction.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is exceptionally well-suited for determining the high-resolution structure of large, flexible, and often heterogeneous multi-protein complexes that are difficult to crystallize.[25][26]

Protocol for Structural Analysis of a cIAP1 Ternary Complex:

-

Complex Formation: Mix purified POI, cIAP1, and the PROTAC at an optimized molar ratio to maximize the formation of the stable ternary complex.

-

Sample Optimization: Use size-exclusion chromatography (SEC) to isolate the fully-formed ternary complex from unbound components and smaller sub-complexes.

-

Grid Preparation and Vitrification:

-

Apply a small volume (3-4 µL) of the purified complex (typically 0.5-5 mg/mL) to a glow-discharged EM grid.[25]

-

Blot away excess liquid to create a thin aqueous film.

-

Immediately plunge-freeze the grid in liquid ethane, trapping the complexes in a layer of amorphous, glass-like ice (vitrification). This preserves the native structure.[27]

-

-

Data Collection: Image the vitrified sample in a transmission electron microscope (TEM) equipped with a direct electron detector. Collect thousands of movies of the particle field from different tilt angles.

-

Image Processing:

-

Perform motion correction and contrast transfer function (CTF) estimation on the collected movies.

-

Use automated particle picking to identify individual ternary complex particles.

-

Perform 2D classification to remove junk particles and group remaining particles into distinct views.

-

Generate an initial 3D model (ab initio reconstruction).

-

Perform 3D classification and refinement to achieve a high-resolution 3D density map of the ternary complex.[26][28]

-

-

Model Building and Refinement: Build an atomic model of the POI, PROTAC, and cIAP1 into the refined Cryo-EM density map and refine it to produce the final structure.

Conclusion

The structural and biophysical characterization of cIAP1-mediated ternary complexes is a cornerstone of modern drug discovery, particularly for the development of targeted protein degraders. By forming a neomorphic interface between cIAP1 and a disease-relevant protein, PROTACs can induce its selective elimination. A deep understanding of the binding affinities, kinetics, thermodynamics, and high-resolution structures of these complexes, obtained through the rigorous application of techniques like SPR, ITC, and Cryo-EM, is essential. This knowledge provides a rational basis for optimizing linker design, improving ternary complex cooperativity and stability, and ultimately engineering highly potent and selective therapeutics that leverage the catalytic power of the cIAP1 E3 ubiquitin ligase.[13][15]

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Roles of c-IAP proteins in TNF receptor family activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IAPs limit activation of RIP kinases by TNF receptor 1 during development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. The structure of the BIR3 domain of cIAP1 in complex with the N-terminal peptides of SMAC and caspase-9. - OAK Open Access Archive [oak.novartis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes - American Chemical Society [acs.digitellinc.com]

- 15. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Characterization of Potent SMAC Mimetics that Sensitize Cancer Cells to TNF Family-Induced Apoptosis | PLOS One [journals.plos.org]

- 18. 3mup - cIAP1-BIR3 domain in complex with the Smac-mimetic compound Smac037 - Summary - Protein Data Bank Japan [pdbj.org]

- 19. biorxiv.org [biorxiv.org]

- 20. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 21. aragen.com [aragen.com]

- 22. Single-cycle kinetic analysis of ternary DNA complexes by surface plasmon resonance on a decaying surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isothermal titration calorimetry and surface plasmon resonance methods to probe protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 25. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 26. Structural Analysis of Protein Complexes by Cryo Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Introduction to Cryo EM | Cryo EM Workflows | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Investigating Novel Targets for cIAP1 Ligand-Linker Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the various strategies, the use of Proteolysis Targeting Chimeras (PROTACs) has gained significant traction. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a compelling E3 ligase for PROTAC-mediated degradation due to its frequent overexpression in cancer cells and its role in apoptosis and immune signaling pathways. cIAP1-recruiting PROTACs, also known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), have shown promise in degrading a range of therapeutically relevant proteins.

This technical guide provides a comprehensive overview of the investigation of novel targets for cIAP1 ligand-linker conjugates. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to aid researchers in this rapidly evolving field.

Novel Targets for cIAP1-Mediated Degradation

A growing number of oncoproteins and disease-related proteins have been successfully targeted for degradation using cIAP1-recruiting PROTACs. The following tables summarize the quantitative data for several prominent examples.

Table 1: Degradation of Estrogen Receptor α (ERα)

| Compound Name | cIAP1 Ligand | ERα Ligand | Linker Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference(s) |

| SNIPER(ER)-87 | LCL161 derivative | 4-hydroxytamoxifen | PEG | MCF-7 | 3 | 15.6 | [1][2] |

| T47D | - | 9.6 | [1] |

Table 2: Degradation of BCR-ABL

| Compound Name | cIAP1 Ligand | BCR-ABL Ligand | Linker Type | Cell Line | DC50 (nM) | IC50 (nM, ABL) | Reference(s) |

| SNIPER(ABL)-39 | LCL161 derivative | Dasatinib | PEG | K562 | 10 | 0.54 | [3][4] |

Table 3: Degradation of Bromodomain-Containing Protein 4 (BRD4)

| Compound Name | cIAP1 Ligand | BRD4 Ligand | Linker Type | Cell Line | DC50 (nM) | IC50 (nM, cIAP1) | Reference(s) |

| SNIPER(BRD)-1 | LCL161 derivative | (+)-JQ1 | PEG | LNCaP | ~100 | 6.8 | [5][6][7] |

Table 4: Degradation of Bruton's Tyrosine Kinase (BTK)

| Compound Name | cIAP1 Ligand | BTK Ligand | Linker Type | Cell Line | DC50 (nM) | Reference(s) |

| BC5P | IAP ligand | Covalent | PEG | THP-1 | 182 ± 57 | [8][9] |

Table 5: Degradation of B-cell lymphoma-extra large (BCL-XL)

| Compound Name | cIAP1 Ligand | BCL-XL Ligand | Linker Type | Cell Line | DC50 (nM) | IC50 (nM) | Reference(s) |

| SNIPER-2 | IAP ligand | ABT-263 | - | MyLa 1929 | - | - | [10] |

Key Signaling Pathways

cIAP1 plays a crucial role in regulating both apoptosis and the NF-κB signaling pathway. Understanding these pathways is essential for designing effective cIAP1-targeting therapies.

Experimental Workflows

The development and evaluation of cIAP1 ligand-linker conjugates follow a systematic workflow, from initial design to in vivo validation.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following treatment with a cIAP1-based PROTAC.[11][12]

Materials:

-

Cell culture reagents

-

cIAP1-PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

-

Protocol 2: Immunoprecipitation for Ubiquitination Assay

This protocol is used to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12]

Materials:

-

Treated cell lysates (from Protocol 1)

-

Primary antibody against the protein of interest

-

Protein A/G magnetic beads

-

Wash buffer (e.g., modified RIPA buffer)

-

Elution buffer

-

Primary antibody against ubiquitin

Procedure:

-

Immunoprecipitation:

-

Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

-

Western Blotting for Ubiquitin:

-

Perform SDS-PAGE and Western blotting on the eluted samples as described in Protocol 1.

-

Use a primary antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.

-

Protocol 3: Cell Viability Assay

This assay determines the cytotoxic effect of the cIAP1-based PROTAC on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

cIAP1-PROTAC compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: Synthesis of a Bestatin-Based PROTAC (General Scheme)

This protocol outlines a general synthetic route for creating a cIAP1-recruiting PROTAC using a bestatin (B1682670) derivative.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SNIPER(ER)-87 | Active Degraders | Tocris Bioscience [tocris.com]

- 3. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis Protocol for cIAP1 Ligand-Linker Conjugates: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of cIAP1 Ligand-Linker Conjugates, a class of molecules with significant potential in targeted protein degradation. These conjugates are a key component of Proteolysis Targeting Chimeras (PROTACs), which selectively eliminate disease-causing proteins by harnessing the cell's natural ubiquitin-proteasome system. This application note outlines the general synthesis, specific experimental protocols, and relevant cellular pathways.

Introduction to cIAP1 Ligand-Linker Conjugates

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is an E3 ubiquitin ligase that plays a crucial role in cell death and survival pathways.[1][2] cIAP1 Ligand-Linker Conjugates are bifunctional molecules designed to recruit cIAP1 to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] These conjugates typically consist of a cIAP1-binding ligand, such as a derivative of bestatin (B1682670) or LCL161, connected via a chemical linker to a ligand that binds to the target protein.[3] The ability to induce targeted protein degradation makes these conjugates valuable tools in cancer research and drug development.[1][2]

Data Presentation

The synthesis of cIAP1 ligand-linker conjugates involves the preparation of the cIAP1 ligand, the linker, and the final conjugate, followed by purification and characterization.

Table 1: Summary of Synthesized Components and Characterization Methods

| Component | Key Synthesis Steps | Purification Method | Characterization Methods |

| cIAP1 Ligand (e.g., Methyl Bestatin derivative) | Amide bond formation, esterification. | Column Chromatography | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Linker | Multi-step organic synthesis depending on the desired length and composition (e.g., PEG, alkyl chains). | Column Chromatography | ¹H NMR, ¹³C NMR |

| cIAP1 Ligand-Linker Conjugate 1 | Coupling of the cIAP1 ligand to the linker using reagents like DCC and NHS.[2] | High-Performance Liquid Chromatography (HPLC)[2] | ¹H NMR, Mass Spectrometry, HPLC for purity analysis. |

Experimental Protocols

The following protocols are based on the general principles of organic synthesis for PROTACs and inspired by methodologies reported in the literature for similar compounds.

Protocol 1: Synthesis of Methyl Bestatin (cIAP1 Ligand)

This protocol describes the synthesis of methyl bestatin, a known cIAP1 ligand.

Materials:

-

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

-

L-Leucine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in DCM, add DCC (1.1 eq) at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

To the filtrate, add L-Leucine methyl ester hydrochloride (1.2 eq) and triethylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain methyl bestatin.

Protocol 2: Synthesis of a PROTAC Linker (Example: PEG-based linker with a terminal carboxylic acid)

This protocol outlines a general approach for synthesizing a polyethylene (B3416737) glycol (PEG)-based linker.

Materials:

-

Triethylene glycol

-

Tert-butyl bromoacetate (B1195939)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of triethylene glycol (1.0 eq) in THF, add sodium hydride (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes, then add tert-butyl bromoacetate (1.0 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the intermediate by column chromatography.

-

Dissolve the purified intermediate in a mixture of TFA and DCM (1:1).

-

Stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to yield the PEG-based linker with a terminal carboxylic acid.

Protocol 3: Conjugation of Methyl Bestatin to the Linker

This protocol describes the final step of conjugating the cIAP1 ligand to the linker.

Materials:

-

Methyl Bestatin (from Protocol 1)

-

PEG-based linker (from Protocol 2)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

To a solution of the PEG-based linker (1.0 eq) and NHS (1.1 eq) in DCM, add DCC (1.1 eq) at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Filter the reaction mixture.

-

To the filtrate, add Methyl Bestatin (1.2 eq) and a catalytic amount of a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final cIAP1 Ligand-Linker Conjugate 1.

Signaling Pathway and Experimental Workflow

The biological activity of cIAP1 ligand-linker conjugates stems from their ability to induce the degradation of a target protein by hijacking the cIAP1 E3 ligase. This process is intricately linked to the non-canonical NF-κB signaling pathway.

cIAP1 Signaling Pathway in Non-Canonical NF-κB Regulation

In resting cells, cIAP1, in a complex with TRAF2 and TRAF3, mediates the ubiquitination and proteasomal degradation of NF-κB-inducing kinase (NIK), keeping the non-canonical NF-κB pathway inactive.[4][5] Upon stimulation of certain receptors (e.g., TNFR), TRAF2 and TRAF3 are recruited to the receptor, leading to the degradation of TRAF3.[4][5] This stabilizes NIK, which then activates the downstream signaling cascade, resulting in the processing of p100 to p52 and the activation of non-canonical NF-κB transcription factors.[4][5]

Caption: Non-canonical NF-κB pathway regulation by cIAP1.

Experimental Workflow for Synthesis of cIAP1 Ligand-Linker Conjugate 1

The synthesis of a cIAP1 ligand-linker conjugate is a multi-step process that requires careful execution and purification at each stage to ensure the final product's purity and activity.

Caption: General workflow for synthesizing cIAP1 ligand-linker conjugates.

References

Application Notes & Protocols: Designing and Evaluating cIAP1-Recruiting PROTACs

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that recruit the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) E3 ubiquitin ligase to degrade a specific protein of interest (POI).

Introduction to cIAP1-Recruiting PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing selective intracellular protein degradation.[1][2] They consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]

Recruiting the cIAP1 E3 ligase is a key strategy in PROTAC development. cIAP1-based PROTACs, sometimes referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), effectively trigger the degradation of target proteins.[6] Mechanistically, these degraders can induce cIAP1's auto-ubiquitination and degradation, a factor to consider during experimental design.[7] Recent studies have revealed that the efficacy of cIAP1-targeting degraders relies on the K63-specific E2 enzyme UBE2N, which facilitates the assembly of complex branched ubiquitin chains (K48/K63 and K11/K48), ultimately leading to proteasomal degradation.[8]

This document outlines the essential steps for designing cIAP1-recruiting PROTACs, from initial molecular concept to detailed protocols for in vitro and in vivo validation.

Caption: Mechanism of cIAP1-PROTAC mediated protein degradation.

Section 1: Design and Synthesis of cIAP1-Recruiting PROTACs

The design of a PROTAC is a modular process involving three key components: a ligand for the POI, a ligand for the E3 ligase (cIAP1), and a connecting linker.[9][10]

Caption: Modular structure of a PROTAC molecule.

Selection of a Protein of Interest (POI) Ligand

The POI ligand provides specificity for the target protein. Unlike traditional inhibitors, the ligand does not need to bind to a functional active site; any specific binding pocket is a potential starting point.[11][12]

-

Source: Utilize known inhibitors, agonists, or binders for your POI. High-throughput screening can also identify new ligands.[10]

-

Affinity: While high affinity is not strictly required, sufficient binding is necessary to recruit the POI to the ternary complex.[11]

-

Exit Vector: Identify a suitable attachment point ("exit vector") on the ligand where the linker can be attached without disrupting binding to the POI.[9] X-ray crystallography data, if available, is invaluable for this step.[11]

Selection of a cIAP1 E3 Ligase Ligand

Several well-characterized ligands can be used to recruit cIAP1.

-

Bestatin (B1682670) Derivatives: Methyl bestatin (MeBS) was an early ligand shown to bind the BIR3 domain of cIAP1 and induce its degradation.[7][13]

-

IAP Antagonists (SMAC Mimetics): More potent ligands have been developed based on Small Molecule IAP Antagonists. These compounds, such as derivatives of MV1 or LCL161, bind with high affinity to the BIR domain of IAP proteins.[14] These are commonly used as the cIAP1-recruiting anchor in modern PROTACs.

Linker Design ("Linkerology")

The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and solubility.[3][15] Its optimization is an empirical process.[16]

-

Length: The linker must be long enough to span the distance between the POI and cIAP1, avoiding steric clashes, but not so long that a productive ternary complex cannot form.[3]

-

Composition: Polyethylene glycol (PEG) linkers are commonly used initially to improve solubility and provide flexibility.[17][18] Alkyl chains are another common choice. Subsequent optimization may involve incorporating more rigid elements like aromatic rings to improve pharmacokinetic properties.[9][12]

-

Attachment Points: The points where the linker connects to the POI and E3 ligands are crucial for achieving the correct spatial orientation for ubiquitination.[3]

Synthesis

PROTAC synthesis is typically a modular process. The POI ligand, linker, and cIAP1 ligand are often synthesized separately and then coupled together in the final steps.[17]

-

Common Coupling Chemistries:

Section 2: Experimental Workflow and In Vitro Characterization

A systematic workflow is essential for evaluating newly synthesized PROTACs. The process begins with biochemical assays to confirm binding and ternary complex formation, followed by cell-based assays to measure protein degradation and assess cellular effects.

Caption: General experimental workflow for PROTAC development.

Protocol 2.1: Ternary Complex Formation and Binding Affinity Assays

Objective: To quantify the binding affinities of the PROTAC to its individual targets (POI and cIAP1) and to measure the formation and stability of the ternary complex.

Methods:

-

Surface Plasmon Resonance (SPR): A powerful technique for real-time, label-free analysis of binary and ternary binding kinetics (k_on, k_off) and affinity (K_D).[19][20] It can also determine the cooperativity of ternary complex formation.[21]

-

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring thermodynamic parameters (K_D, ΔH, ΔS) of binding interactions in solution.[11][22]

Abbreviated SPR Protocol for Ternary Complex Analysis:

-

Immobilization: Immobilize a high-purity, tagged E3 ligase complex (e.g., His-tagged cIAP1-BIR3 domain) onto a suitable sensor chip (e.g., NTA sensor chip).[19]

-

Binary Interaction (PROTAC to cIAP1): Inject increasing concentrations of the PROTAC over the cIAP1-coated surface to determine the binary K_D.

-

Binary Interaction (PROTAC to POI): In a separate experiment or using a different flow cell, immobilize the POI and inject the PROTAC to determine its binary K_D.

-

Ternary Complex Formation: Pre-mix a constant, saturating concentration of the POI with varying concentrations of the PROTAC. Inject this mixture over the immobilized cIAP1 surface.

-

Data Analysis: Analyze the sensorgrams using a 1:1 Langmuir interaction model to calculate affinity (K_D) and kinetic rate constants.[20] Compare the binding of the PROTAC in the absence and presence of the POI to determine the cooperativity factor (alpha).[20]

Protocol 2.2: Cellular Protein Degradation Assay via Western Blot

Objective: To determine the efficacy (DC50) and maximum level (Dmax) of POI degradation induced by the PROTAC in a cellular context.[4]

Materials:

-

Cell Line: A human cell line endogenously expressing the POI and cIAP1.

-

Reagents: PROTAC stock solution (in DMSO), cell culture medium, ice-cold PBS, RIPA lysis buffer with protease/phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer.

-

Antibodies: High-quality primary antibodies specific for the POI, cIAP1, and a loading control (e.g., GAPDH, β-actin). HRP-conjugated secondary antibodies.[23]

-

Equipment: Cell culture supplies, electrophoresis and transfer apparatus, PVDF or nitrocellulose membranes, chemiluminescence imaging system.[4]

Procedure:

-

Cell Seeding & Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle control (DMSO).[23]

-

Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[23]

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.[4]

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[4][23]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash thoroughly with TBST.[4]

-

-

Detection and Analysis:

-

Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

-